(4-Phenylthiophenyl)diphenylsulfonium triflate

Catalog No.
S1495960
CAS No.
111281-12-0
M.F
C25H19F3O3S3
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Phenylthiophenyl)diphenylsulfonium triflate

CAS Number

111281-12-0

Product Name

(4-Phenylthiophenyl)diphenylsulfonium triflate

IUPAC Name

diphenyl-(4-phenylthiophen-2-yl)sulfanium;trifluoromethanesulfonate

Molecular Formula

C25H19F3O3S3

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C22H17S2.CHF3O3S/c1-4-10-18(11-5-1)19-16-22(23-17-19)24(20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1

InChI Key

KENCECSKFUVSMB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CSC(=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Sulfonium Cations in Research

Sulfonium cations, like the one present in (4-phenylthiophenyl)diphenylsulfonium triflate, possess several properties that make them valuable in research:

  • Cationic character: The positive charge of the sulfonium cation allows it to interact with various negatively charged molecules, including biological macromolecules like DNA and proteins. This property is utilized in studies on molecular recognition and binding.
  • Tunable steric and electronic properties: By modifying the substituents attached to the sulfur atom, researchers can adjust the size and electronic properties of the sulfonium cation. This allows for fine-tuning the molecule's interactions with other molecules, making it a versatile tool in various research applications.

Triflate Anion in Research

The triflate anion (CF3SO3⁻) is another key component of (4-phenylthiophenyl)diphenylsulfonium triflate and offers its own set of research applications:

  • Strong Lewis acidity: The triflate anion is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property is exploited in various reactions, including organic synthesis and catalysis.
  • High stability: The triflate anion is known for its exceptional stability under various reaction conditions, including high temperatures and acidic or basic environments. This makes it a reliable and robust component in various research settings.

(4-Phenylthiophenyl)diphenylsulfonium triflate is an organic compound characterized by its complex structure, which includes a sulfonium center bonded to two diphenyl groups and a triflate anion. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the field of photoinitiators for polymerization processes. The presence of both sulfur and aromatic rings contributes to its unique chemical properties, influencing its reactivity and stability.

As mentioned earlier, SS1 acts as a photoinitiator. When exposed to UV light, it undergoes a photoinduced acid generation process. The released triflic acid can then initiate cationic polymerization of various monomers containing vinylether or epoxy functionalities [].

  • Wearing gloves, eye protection, and protective clothing when handling.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.
Typical of sulfonium salts, including:

  • Nucleophilic Substitution: The sulfonium center can undergo nucleophilic attack, leading to the substitution of the triflate group with various nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl groups can engage in electrophilic substitution reactions, allowing for further functionalization.
  • Decomposition Reactions: Under certain conditions, (4-Phenylthiophenyl)diphenylsulfonium triflate can decompose to release sulfur-containing species, which may have implications in synthetic pathways.

These reactions highlight the compound's versatility as a reagent in organic chemistry.

Several methods can be employed to synthesize (4-Phenylthiophenyl)diphenylsulfonium triflate:

  • Reaction of Diphenylsulfide with Triflic Anhydride: This method involves treating diphenylsulfide with triflic anhydride in the presence of a base to form the sulfonium salt.
  • Electrophilic Aromatic Substitution: A more complex synthetic route may involve the introduction of phenyl groups onto a thiophenol precursor through electrophilic aromatic substitution reactions.
  • Photochemical Methods: Utilizing light to initiate reactions involving thiophenol derivatives can lead to the formation of sulfonium salts under mild conditions.

These methods highlight the compound's accessibility for research and industrial applications.

(4-Phenylthiophenyl)diphenylsulfonium triflate finds applications across various fields:

  • Photoinitiators in Polymer Chemistry: It is used as a photoinitiator in UV-cured coatings and adhesives, facilitating polymerization upon exposure to light.
  • Organic Synthesis: The compound serves as a reagent for introducing sulfonium functionalities into organic molecules, enhancing their reactivity.
  • Material Science: Its unique properties allow for potential uses in developing advanced materials with specific electrical or optical characteristics.

Several compounds share structural similarities with (4-Phenylthiophenyl)diphenylsulfonium triflate. These include:

Compound NameStructure CharacteristicsUnique Features
Diphenyldimethylsulfonium chlorideContains dimethyl groups instead of phenyl groupsOften used as a reagent in organic synthesis
Phenacylsulfonium saltsContains acyl groups along with sulfonium centerExhibits different reactivity due to carbonyl presence
Benzothiazole derivativesIncorporates thiazole ring structuresKnown for diverse biological activities

The uniqueness of (4-Phenylthiophenyl)diphenylsulfonium triflate lies in its combination of aromaticity and sulfonium functionality, which may confer distinct reactivity patterns compared to these similar compounds.

Dates

Modify: 2023-08-15

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